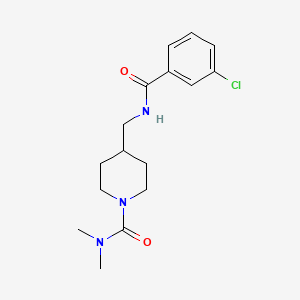

4-((3-chlorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of N-(chloromethyl)-3-chlorobenzamide with triethylamine in dry acetone . Further details on the specific synthetic route would require additional literature review.

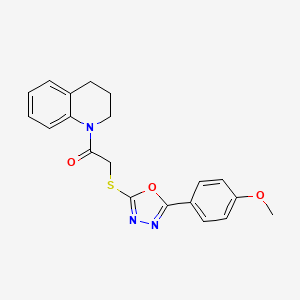

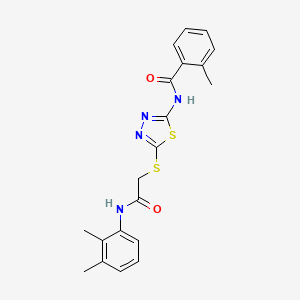

Molecular Structure Analysis

The molecular structure of 4-((3-chlorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide consists of a piperidine ring with a chlorobenzamide substituent. The chlorine atom is attached to the benzene ring, and the amide group is linked to the piperidine nitrogen. The overall structure contributes to its biological activity and reactivity .

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including hydrolysis, substitution, and oxidation. Specific reaction pathways would depend on reaction conditions and functional groups present .

Physical And Chemical Properties Analysis

Scientific Research Applications

Anticancer Activity

Research has focused on the synthesis and evaluation of various carboxamide derivatives, including compounds similar to "4-((3-chlorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide," for their anticancer properties. For example, studies on acridine and benzodifuranyl derivatives have shown significant potential in inhibiting tumor growth and inducing cytotoxic effects in cancer cells. These compounds exhibit a range of activities against different cancer cell lines, including leukemia, lung carcinoma, and colon tumors, highlighting their potential as broad-spectrum antitumor agents.

- Synthesis and Cytotoxic Activity : Carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and tested for growth inhibitory properties against murine leukemia and human leukemia cell lines, demonstrating potent cytotoxicity with some compounds achieving IC(50) values less than 10 nM (Deady et al., 2003).

- Structural-Activity Relationships : The study of substituted bis(acridine-4-carboxamides) has revealed their superior potencies in cell lines, including those resistant to topoisomerase II inhibitors, suggesting a significant role in developing new cancer treatments (Gamage et al., 1999).

Herbicidal Utility

Compounds with benzamide moieties have been explored for their herbicidal activity, showing effectiveness against annual and perennial grasses, thus indicating their potential agricultural applications.

- Herbicidal Applications : N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide represents a group of benzamides with herbicidal activity, offering insights into the development of new agricultural chemicals (Viste et al., 1970).

DNA Interaction Studies

The interaction of these compounds with DNA has been a subject of interest, particularly in understanding the mechanisms underlying their biological activities, which is crucial for designing more effective therapeutic agents.

- DNA Binding Properties : Research into the DNA binding properties of new derivatives of amsacrine, such as N-5-dimethyl-9-[(2-methoxy-4-methylsulfonylamino)phenylamino]-4-acridinecarboxamide, has shown significant implications for antitumor activity and DNA interaction mechanisms (Baguley et al., 1984).

properties

IUPAC Name |

4-[[(3-chlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O2/c1-19(2)16(22)20-8-6-12(7-9-20)11-18-15(21)13-4-3-5-14(17)10-13/h3-5,10,12H,6-9,11H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULISYGVMIQRBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-chlorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2739791.png)

![3-(3-Methoxyphenyl)-7-[(2-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2739793.png)

![N-[2-[3,3-Dimethyl-2-(1-methylpyrazol-4-yl)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2739794.png)

![Ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2739805.png)

![4-butoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2739810.png)